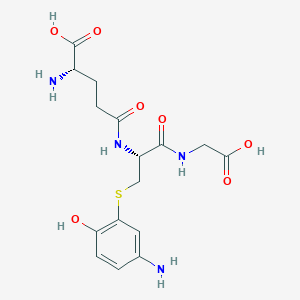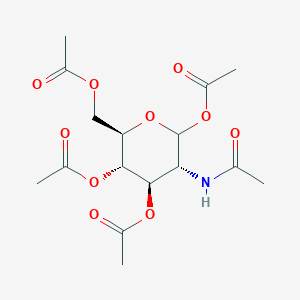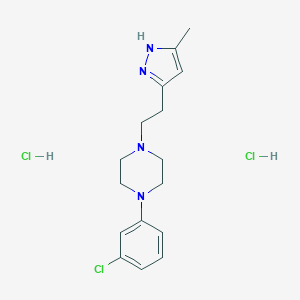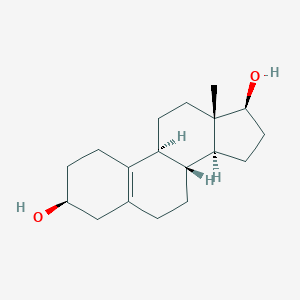
脱乙酰对乙酰氨基酚谷胱甘肽
描述
Synthesis Analysis
DAG is synthesized in the liver as a result of the metabolic processing of acetaminophen. The key enzyme involved in this pathway is prostaglandin H synthase, which converts acetaminophen to its toxic metabolite, NAPQI. NAPQI is then rapidly conjugated with glutathione to form DAG, mitigating potential liver damage. This pathway emphasizes the protective role of glutathione against acetaminophen-induced hepatotoxicity (Harvison et al., 1988).
科学研究应用
抗氧化过程中的作用
谷胱甘肽 (GSH) 是脱乙酰对乙酰氨基酚谷胱甘肽的组成部分,由于其在细胞内的高浓度、普遍存在以及对其半胱氨酸部分的巯基亲电试剂的高度反应性,它具有特殊的抗氧化特性 . 它在保护细胞免受有害分子的侵害方面发挥着至关重要的作用 .
细胞过程
三肽谷胱甘肽在许多细胞过程中发挥着重要作用,包括分化、增殖和凋亡 . 谷胱甘肽稳态的紊乱与多种人类疾病的病因和进展有关,包括癌症 .
谷胱甘肽水平的调节
已发现天然化合物除了作为单纯的抗氧化剂外,还可以调节谷胱甘肽水平和功能 . 某些化合物可以上调谷胱甘肽相关酶的表达,增加半胱氨酸的可用性(谷胱甘肽合成的限速氨基酸),或直接与谷胱甘肽相互作用并调节其功能 .
治疗潜力
这些化合物可能在多种疾病状态中具有治疗潜力,在这些疾病状态中,谷胱甘肽失调是一个促成因素 . 例如,黄酮类化合物消耗谷胱甘肽水平的潜力对于癌症治疗可能很重要 .
增加细胞谷胱甘肽
人们越来越关注确定增加细胞谷胱甘肽的最佳方法,以用于疾病预防和治疗 . 成功增加细胞 GSH 储存的主要策略包括 GSH 本身、其衍生物、NRf-2 激活剂、半胱氨酸前药、食物和特殊饮食
作用机制
Target of Action
Desacetyl Acetaminophen Glutathione primarily targets glutathione (GSH) , a tripeptide with many roles in cells . It conjugates to drugs to make them more soluble for excretion, is a cofactor for some enzymes, is involved in protein disulfide bond rearrangement, and reduces peroxides .
Mode of Action
Desacetyl Acetaminophen Glutathione interacts with its targets through a series of biochemical reactions. The primary therapeutic effect of N-acetyl-cysteine (NAC), a precursor of glutathione (GSH), is the replenishment of GSH, which can scavenge the reactive metabolite of Acetaminophen (APAP) . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .
Biochemical Pathways
The affected pathways involve the metabolism and detoxification of Acetaminophen. Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion .
Pharmacokinetics
Most of the drug is eliminated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some is converted by cyp2e1 and other cytochrome p450 enzymes to a reactive intermediate that can bind to sulfhydryl groups . The glucuronide, sulfate, and GSH conjugates are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .
Result of Action
The result of the compound’s action is the detoxification of Acetaminophen and the prevention of liver damage. The metabolite can deplete liver glutathione (GSH) and modify cellular proteins . GSH binding occurs spontaneously, but may also involve GSH-S-transferases . Protein binding leads to oxidative stress and mitochondrial damage .
Action Environment
The action of Desacetyl Acetaminophen Glutathione can be influenced by environmental factors. For instance, in marine organisms subjected to contamination resulting from large human settlements along coastal areas, the effects of Acetaminophen can be potentiated . Therefore, the environment plays a crucial role in the compound’s action, efficacy, and stability.
安全和危害
未来方向
Given the diverse roles of GSH in cellular physiology, the clinical importance of altered glutathione homeostasis is gaining well-deserved attention . Disturbances in GSH homeostasis have been implicated in neurodegenerative disorders, liver disease, cystic fibrosis, pulmonary and cardiovascular diseases, as well as the chronic age-related diseases and the aging process itself .
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O7S/c17-8-1-3-11(21)12(5-8)28-7-10(15(25)19-6-14(23)24)20-13(22)4-2-9(18)16(26)27/h1,3,5,9-10,21H,2,4,6-7,17-18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIOCFGATFKYGA-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926488 | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129762-76-1 | |
| Record name | Glycine, N-(S-(5-amino-2-hydroxyphenyl)-N-L-gamma-glutamyl-L-cysteinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129762761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-({3-[(5-Amino-2-hydroxyphenyl)sulfanyl]-1-[(carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B29848.png)

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)







